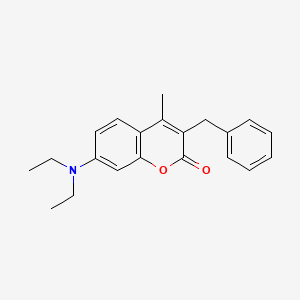
1,1,2,2-Tetrachloro-1,2-dinitroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetrachloro-1,2-dinitroethane is a chlorinated nitroalkane with the chemical formula C2Cl4N2O4. It is known for its potent lachrymatory (tear-producing) and pulmonary effects, making it significantly more toxic than chloropicrin . This compound is primarily used as a fumigant due to its high toxicity .
準備方法
1,1,2,2-Tetrachloro-1,2-dinitroethane is synthesized through the nitration of tetrachloroethylene. The nitration process involves the use of dinitrogen tetroxide or fuming nitric acid as nitrating agents . The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction.
化学反応の分析
1,1,2,2-Tetrachloro-1,2-dinitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of different chlorinated and nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide for substitution reactions.
科学的研究の応用
1,1,2,2-Tetrachloro-1,2-dinitroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated and nitro compounds.
Biology: Due to its toxic properties, it is studied for its effects on biological systems, particularly its impact on respiratory and ocular tissues.
Medicine: Research into its toxicological effects helps in understanding the mechanisms of chemical warfare agents and developing antidotes.
Industry: It is used as a fumigant to control pests in agricultural settings.
作用機序
The toxic effects of 1,1,2,2-Tetrachloro-1,2-dinitroethane are primarily due to its ability to produce reactive oxygen species (ROS) and disrupt cellular function. The compound targets the respiratory system, causing irritation and damage to the pulmonary tissues. It also affects the eyes, leading to severe tearing and discomfort. The molecular pathways involved include oxidative stress and inflammation, which contribute to its toxic effects.
類似化合物との比較
1,1,2,2-Tetrachloro-1,2-dinitroethane can be compared with other chlorinated nitroalkanes such as:
Chloropicrin: Less toxic than this compound but also used as a fumigant.
Trifluoronitrosomethane: Another toxic compound with similar lachrymatory effects.
Trichloronitrosomethane: Shares similar chemical properties and uses but differs in toxicity levels.
This compound stands out due to its higher toxicity and effectiveness as a fumigant, making it a compound of interest in both scientific research and industrial applications.
特性
CAS番号 |
67226-85-1 |
|---|---|
分子式 |
C2Cl4N2O4 |
分子量 |
257.8 g/mol |
IUPAC名 |
1,1,2,2-tetrachloro-1,2-dinitroethane |
InChI |
InChI=1S/C2Cl4N2O4/c3-1(4,7(9)10)2(5,6)8(11)12 |
InChIキー |
VDUMCAJVLOJOCK-UHFFFAOYSA-N |
正規SMILES |
C(C([N+](=O)[O-])(Cl)Cl)([N+](=O)[O-])(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)

![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)



![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)



